Cas no 5469-24-9 (Methyl 2,3-Dibromobutanoate)

Methyl 2,3-Dibromobutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2,3-dibromobutanoate
- 2,3-Dibrom-buttersaeure-methylester
- 2,3-dibromo-butyric acid methyl ester
- AC1L5JFZ
- AC1Q2475
- AR-1J4508
- CTK5A2303
- methyl 2,3-dibromobutyrate
- NSC25304
- Methyl 2,3-Dibromobutanoate
-
Computed Properties
- Exact Mass: 257.88904
Experimental Properties
- PSA: 26.3
- LogP: 1.70630
Methyl 2,3-Dibromobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14054-0.1g |
methyl 2,3-dibromobutanoate |
5469-24-9 | 95% | 0.1g |
$62.0 | 2023-05-03 | |
Enamine | EN300-14054-5.0g |
methyl 2,3-dibromobutanoate |
5469-24-9 | 95% | 5g |
$701.0 | 2023-05-03 | |
TRC | M343758-50mg |
Methyl 2,3-Dibromobutanoate |
5469-24-9 | 50mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-14054-2.5g |
methyl 2,3-dibromobutanoate |
5469-24-9 | 95% | 2.5g |
$474.0 | 2023-05-03 | |
Enamine | EN300-14054-100mg |
methyl 2,3-dibromobutanoate |
5469-24-9 | 95.0% | 100mg |
$62.0 | 2023-09-30 | |
Aaron | AR00E1TF-500mg |
Methyl 2,3-dibromobutanoate |
5469-24-9 | 95% | 500mg |
$251.00 | 2025-01-24 | |
Enamine | EN300-14054-250mg |
methyl 2,3-dibromobutanoate |
5469-24-9 | 95.0% | 250mg |
$88.0 | 2023-09-30 | |
1PlusChem | 1P00E1L3-1g |
methyl 2,3-dibromobutanoate |
5469-24-9 | 95% | 1g |
$344.00 | 2025-02-26 | |
Aaron | AR00E1TF-1g |
Methyl 2,3-dibromobutanoate |
5469-24-9 | 95% | 1g |
$357.00 | 2025-01-24 | |
A2B Chem LLC | AG54439-100mg |
methyl 2,3-dibromobutanoate |
5469-24-9 | 95% | 100mg |
$101.00 | 2024-04-19 |
Methyl 2,3-Dibromobutanoate Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on Methyl 2,3-Dibromobutanoate
Comprehensive Guide to Methyl 2,3-Dibromobutanoate (CAS No. 5469-24-9): Properties, Applications, and Industry Insights
Methyl 2,3-Dibromobutanoate (CAS No. 5469-24-9) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in synthetic chemistry. This ester derivative, featuring bromine substituents, plays a pivotal role in nucleophilic substitution reactions and serves as a key intermediate in pharmaceutical and agrochemical research. With the growing demand for brominated compounds in material science and fine chemical synthesis, understanding its properties and potential is critical for researchers and industry professionals.
The molecular formula of Methyl 2,3-Dibromobutanoate is C5H8Br2O2, and it exhibits a molecular weight of 259.93 g/mol. Its distinct dibromo-functionalized structure enhances reactivity in stereoselective transformations, making it valuable for constructing chiral molecules. Recent studies highlight its utility in asymmetric synthesis, a trending topic in organic chemistry, where precision in molecular design is paramount for drug development and advanced materials.
In the context of sustainability, researchers are exploring greener synthetic routes for bromoesters like Methyl 2,3-Dibromobutanoate. Questions such as "How to optimize bromination processes with reduced environmental impact?" or "What are the alternatives to traditional halogenated reagents?" dominate academic discussions. This aligns with the broader industry shift toward green chemistry principles, a hot topic in 2024, driven by regulatory pressures and eco-conscious consumer demand.
From a commercial perspective, the compound’s stability and solubility in organic solvents like dichloromethane and ethyl acetate facilitate its use in large-scale production. Analytical techniques such as GC-MS and NMR spectroscopy are routinely employed to verify its purity, addressing common queries like "How to characterize Methyl 2,3-Dibromobutanoate?" or "What analytical methods ensure batch consistency?" These details are crucial for quality control in industrial settings.
Emerging applications of Methyl 2,3-Dibromobutanoate include its role in polymer modification and flame-retardant additives, though non-hazardous alternatives are increasingly prioritized. Its reactivity with Grignard reagents and organolithium compounds also makes it a candidate for carbon-carbon bond formation, a fundamental process in medicinal chemistry. Notably, patent databases reveal its inclusion in novel catalytic systems, reflecting innovation in synthetic methodologies.
For safe handling, standard laboratory precautions—such as using personal protective equipment (PPE) and working in well-ventilated areas—are recommended. While not classified under stringent regulations, proper storage at controlled temperatures ensures longevity. FAQs like "Is Methyl 2,3-Dibromobutanoate moisture-sensitive?" or "What are its compatibility with other reagents?" are addressed in technical datasheets provided by suppliers.
In summary, Methyl 2,3-Dibromobutanoate (CAS No. 5469-24-9) exemplifies the intersection of traditional chemistry and modern innovation. Its relevance in high-value chemical synthesis and alignment with sustainability trends positions it as a compound of enduring interest. As research evolves, its applications in bioconjugation and material engineering may further expand, offering new opportunities for scientific advancement.
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